Insecticidal agent 5

Description

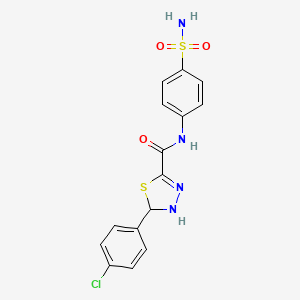

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13ClN4O3S2 |

|---|---|

Molecular Weight |

396.9 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)-2,3-dihydro-1,3,4-thiadiazole-5-carboxamide |

InChI |

InChI=1S/C15H13ClN4O3S2/c16-10-3-1-9(2-4-10)14-19-20-15(24-14)13(21)18-11-5-7-12(8-6-11)25(17,22)23/h1-8,14,19H,(H,18,21)(H2,17,22,23) |

InChI Key |

FSDFLEOPFDFLEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2NN=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Putative mechanism of action of Insecticidal agent 5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorantraniliprole is a synthetic insecticide belonging to the anthranilic diamide class.[1][2] It is recognized for its high efficacy against a broad spectrum of insect pests, particularly those from the orders Lepidoptera (caterpillars), Coleoptera, Hymenoptera, Diptera, and Hemiptera.[3] A key feature of chlorantraniliprole is its selective toxicity, posing minimal risk to non-target organisms such as mammals, birds, and beneficial insects when used as directed.[1][4] This selectivity, coupled with its potent insecticidal activity, has established chlorantraniliprole as a valuable tool in integrated pest management (IPM) programs. The compound acts as both a systemic and contact insecticide. When applied to the soil or foliage, it is absorbed and translocated throughout the plant's tissues, providing long-lasting protection. It is also effective upon direct contact with insect eggs, larvae, and pupae.

Core Mechanism: Ryanodine Receptor Activation

The primary molecular target of chlorantraniliprole is the ryanodine receptor (RyR), an intracellular calcium release channel located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. RyRs play a critical role in excitation-contraction coupling by regulating the release of stored calcium ions (Ca2+) into the cytoplasm, which is essential for muscle contraction.

Chlorantraniliprole functions as a potent activator of insect RyRs. Upon ingestion or contact, the insecticide binds to the insect RyR, locking it in a partially open state. This leads to an uncontrolled and sustained release of Ca2+ from the SR into the cytoplasm. The resulting depletion of intracellular Ca2+ stores and elevated cytosolic Ca2+ levels disrupt normal muscle function, causing rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect.

The high selectivity of chlorantraniliprole for insects over mammals is attributed to significant differences in the binding affinity of the compound for insect versus mammalian RyR isoforms. Studies have shown that chlorantraniliprole binds with much higher affinity to insect RyRs compared to their mammalian counterparts. For instance, the dissociation constant (Kd) for chlorantraniliprole binding to mammalian RyR1 is in the micromolar range, approximately 100-fold higher than that for insect RyRs. Cryo-electron microscopy studies have identified specific amino acid residues, such as I4790 and G4946 in the transmembrane region of insect RyRs, that are crucial for diamide insecticide binding and are associated with resistance when mutated. These differences in the binding site structure contribute to the selective toxicity of chlorantraniliprole.

Signaling Pathway

The mechanism of action of chlorantraniliprole can be visualized as a disruption of the normal calcium signaling pathway in insect muscle cells.

Caption: Signaling pathway of chlorantraniliprole action on insect muscle cells.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of chlorantraniliprole with its target.

Table 1: Binding Affinity of Chlorantraniliprole for Ryanodine Receptors

| Species/Receptor Type | Dissociation Constant (Kd) | Reference |

| Insect RyR | Nanomolar (nM) range | |

| Mammalian RyR1 | Micromolar (µM) range (~100-fold higher than insect RyR) |

Table 2: Effects of Chlorantraniliprole on Ryanodine Receptor Channel Properties (Mammalian RyR1)

| Parameter | Effect of Chlorantraniliprole | Reference |

| Channel Open Probability (Po) | Increased | |

| Channel Mean Open Time (To) | No change | |

| Channel Mean Close Time (Tc) | Reduced |

Table 3: Radioligand Binding Inhibition

| Radioligand | Competitor | IC50 | Reference |

| [3H]Chlorantraniliprole | Unlabeled Chlorantraniliprole | 14 nM | |

| [3H]Chlorantraniliprole | Cyantraniliprole | 6 nM | |

| [3H]Ryanodine | Unlabeled Ryanodine | 3 nM |

Experimental Protocols

1. Radioligand Binding Assay ([3H]Chlorantraniliprole)

This assay is used to determine the binding affinity and specificity of chlorantraniliprole to its receptor.

-

Preparation of Membranes: Insect muscle tissue (e.g., from house flies) is homogenized in a suitable buffer and centrifuged to isolate the microsomal fraction containing the RyRs.

-

Binding Reaction: The membrane preparation is incubated with a low concentration of radiolabeled chlorantraniliprole ([3H]Chlorantraniliprole) in the presence of varying concentrations of unlabeled chlorantraniliprole or other test compounds.

-

Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand. The radioactivity retained on the filter, representing the amount of bound [3H]Chlorantraniliprole, is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled chlorantraniliprole. Specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed to determine the dissociation constant (Kd) and the concentration of the competitor that inhibits 50% of the specific binding (IC50).

Caption: Experimental workflow for a radioligand binding assay.

2. Intracellular Calcium Measurement Assay

This assay measures the effect of chlorantraniliprole on intracellular calcium levels.

-

Cell Culture and Loading: Insect cells or primary neurons are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Application: The cells are exposed to varying concentrations of chlorantraniliprole.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence of the calcium-sensitive dye using a fluorescence microscope or a plate reader. An increase in fluorescence indicates a rise in intracellular calcium levels.

-

Data Analysis: The change in fluorescence over time is quantified to determine the effect of chlorantraniliprole on calcium release.

Caption: Workflow for an intracellular calcium measurement assay.

3. Single-Channel Electrophysiology

This technique allows for the direct measurement of the activity of a single RyR channel.

-

Microsome Preparation: Microsomes containing RyRs are prepared from insect or mammalian muscle tissue.

-

Bilayer Formation: The microsomes are fused into an artificial lipid bilayer, which separates two chambers containing different ionic solutions.

-

Channel Recording: An electrode is placed in each chamber, and a voltage is applied across the bilayer. The current flowing through a single RyR channel is recorded as it opens and closes.

-

Compound Application: Chlorantraniliprole is added to one of the chambers, and its effect on the channel's opening and closing behavior (kinetics) is recorded and analyzed. This allows for the determination of changes in open probability, mean open time, and mean closed time.

References

- 1. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]

- 2. peptechbio.com [peptechbio.com]

- 3. Chlorantraniliprole: Reduced-risk Insecticide for Controlling Insect Pests of Woody Ornamentals with Low Hazard to Bees | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 4. Chlorantraniliprole Mode of Action [allpesticides.com]

Discovery and Origin of Spinosad: A Technical Guide

Abstract

Spinosad, a potent and widely utilized insecticidal agent, represents a significant advancement in pest management due to its natural origin, unique mode of action, and favorable environmental profile. This technical guide provides an in-depth overview of the discovery of Spinosad, tracing its origins from the isolation of the soil actinomycete, Saccharopolyspora spinosa, to the characterization of its active components, spinosyn A and spinosyn D. The document details the fermentation and extraction processes, summarizes key toxicological and efficacy data, and elucidates the insecticidal mechanism of action through the modulation of nicotinic acetylcholine receptors. Experimental protocols and visual diagrams of key pathways and workflows are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Discovery and Origin

The discovery of Spinosad is a testament to the value of natural product screening in the search for novel bioactive compounds.

Isolation of Saccharopolyspora spinosa

In 1982, a soil sample collected from an abandoned sugar mill rum still in the Virgin Islands led to the isolation of a novel actinomycete bacterium. [1][2]This bacterium was characterized and described by Mertz and Yao in 1990 as a new species, Saccharopolyspora spinosa. [1][3]S. spinosa is a Gram-positive, aerobic actinomycete that produces yellowish-pink aerial hyphae with characteristic spiny spore sheaths. [4]The type strain is designated as A83543.1 (= NRRL 18395).

Identification of Spinosyns

Researchers at Dow AgroSciences discovered that fermentation broths of S. spinosa exhibited potent insecticidal activity. Subsequent investigation led to the isolation and characterization of a family of novel macrocyclic lactones, termed spinosyns. The primary active ingredients responsible for the insecticidal efficacy were identified as spinosyn A and spinosyn D. Spinosad is the commercial product, which is a mixture of these two most active metabolites. Spinosyn A is typically the more abundant component of the mixture.

Physicochemical Properties

Spinosad is a mixture of spinosyn A and spinosyn D, which are complex tetracyclic macrolides attached to two different sugars: an amino sugar (D-forosamine) and a neutral sugar (tri-Ο-methyl-L-rhamnose). It is relatively nonpolar and not readily soluble in water.

Data Presentation

Toxicological Data

Spinosad exhibits high selectivity, with low toxicity to mammals and a favorable environmental profile.

| Parameter | Species | Value | Toxicity Class | Citation |

| Acute Oral LD50 | Rat (male) | 3738 mg/kg | Low | |

| Acute Oral LD50 | Rat (female) | >5000 mg/kg | Nontoxic | |

| Acute Dermal LD50 | Rat | >2000 mg/kg | Nontoxic | |

| Acute Dermal LD50 | Rabbit | >5000 mg/kg | Nontoxic | |

| Acute Inhalation LC50 | Rat | >5.18 mg/L | Low | |

| Dietary LC50 | Duck | >5000 mg/kg | Nontoxic | |

| Oral LD50 | California Quail | >2000 mg/kg | Nontoxic | |

| LC50 (96h) | Rainbow Trout | 30.0 mg/L | Slightly toxic |

Insecticidal Efficacy (LC50 Values)

Spinosad is effective against a broad spectrum of insect pests through both contact and ingestion. Feeding stops within minutes of exposure, and death typically occurs within 1 to 2 days.

| Insect Species | Life Stage | LC50 | Assay Conditions | Citation |

| Heliothis virescens (Tobacco budworm) | Neonate larvae | Highly active | Not specified | |

| Musca domestica (House fly) | Adult | 0.51 µg/g of sugar | 72h feeding bioassay | |

| Spodoptera exigua (Beet armyworm) | 1st instar larvae | 0.096 mg/L | 48h leaf dip bioassay | |

| Spodoptera exigua (Beet armyworm) | 2nd & 3rd instar larvae | 0.279 - 14 mg/L | Leaf dip bioassay | |

| Plutella xylostella (Diamondback moth) | 2nd instar larvae | 0.343 ppm | 72h leaf dip bioassay | |

| Plutella xylostella (Diamondback moth) | 4th instar larvae | 0.598 ppm | 72h leaf dip bioassay | |

| Helicoverpa armigera (Cotton bollworm) | 3rd instar larvae | 0.90 mg a.i./kg | Artificial diet | |

| Ceratitis capitata (Mediterranean fruit fly) | Adult female | 4.2 mg/L | 24h feeding study | |

| Ceratitis capitata (Mediterranean fruit fly) | Adult male | 2.8 mg/L | 24h feeding study | |

| Bactrocera dorsalis (Oriental fruit fly) | Adult female | 3.3 mg/L | 24h feeding study | |

| Bactrocera dorsalis (Oriental fruit fly) | Adult male | 3.1 mg/L | 24h feeding study | |

| Bactrocera cucurbitae (Melon fly) | Adult female | 4.3 mg/L | 24h feeding study | |

| Bactrocera cucurbitae (Melon fly) | Adult male | 5.5 mg/L | 24h feeding study |

Experimental Protocols

Fermentation of Saccharopolyspora spinosa

The production of Spinosad is achieved through a fermentation process.

-

Strain Maintenance : Saccharopolyspora spinosa (e.g., ATCC 49460) is maintained on a suitable agar medium.

-

Seed Culture : A vegetative culture is initiated by inoculating a suitable liquid medium (e.g., TSB medium) and incubating for 36 to 48 hours.

-

Production Fermentation : The seed culture is transferred to a larger fermentation vessel containing a production medium. A variety of media compositions have been developed to optimize Spinosad yield.

-

Example Medium : An initial fermentation medium may contain glucose, soy flour, soluble starch, corn steep liquor, yeast extract, cottonseed flour, and CaCO3, with the pH adjusted to 7.0.

-

Optimized Medium : An optimized medium for enhanced production might consist of mannitol, cottonseed flour, corn steep liquor, KH2PO4, and CaCO3.

-

-

Incubation : The fermentation is carried out for 7 to 8 days at 30°C with shaking (e.g., 200 rpm).

Extraction and Purification of Spinosad

Several methods have been developed for the extraction and purification of Spinosad from the fermentation broth.

-

pH Adjustment and Filtration : The pH of the fermentation broth is adjusted to >8 with an alkali to precipitate solids. The mixture is then filtered to separate the filter residue.

-

Acid Dissolution : The filter residue is dissolved in water, and the pH is adjusted to <5 with an acid.

-

Solvent Extraction : The acidified solution is extracted with an organic solvent such as ethyl acetate.

-

Decolorization : The organic layer is treated with activated carbon for decolorization.

-

Back Extraction : The decolorized organic solution is back-extracted with an acidic solution.

-

Crystallization : The pH of the aqueous layer is adjusted with an alkali to induce crystallization of crude Spinosad.

-

Purification : Further purification can be achieved using techniques such as macroporous resin adsorption and silica gel chromatography.

Mandatory Visualization

Discovery and Development Workflow

Caption: Workflow of Spinosad discovery and development.

Signaling Pathway of Spinosad

Caption: Spinosad's primary mode of action on insect neurons.

Mechanism of Action

Spinosad has a novel mode of action that distinguishes it from other classes of insecticides.

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary target of Spinosad is the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system. Acetylcholine is a major excitatory neurotransmitter in insects. Spinosad acts as an allosteric activator of nAChRs, binding to a site distinct from that of acetylcholine and other nicotinic agonists like neonicotinoids. This binding leads to the prolonged opening of the nAChR ion channel, resulting in a continuous influx of cations (such as Na+ and Ca2+) into the postsynaptic neuron.

This leads to hyperexcitation of the insect nervous system, causing involuntary muscle contractions, tremors, and eventual paralysis and death. This unique binding site means that Spinosad does not exhibit cross-resistance with other insecticides that target nAChRs.

Secondary Effects on GABA Receptors

Spinosad also has secondary effects as a γ-aminobutyric acid (GABA) neurotransmitter agonist. The GABAergic system is the primary inhibitory neurotransmitter system in insects. While the exact contribution of this secondary mechanism to its overall insecticidal activity is less defined, it may further contribute to the disruption of normal nerve function.

Conclusion

Spinosad stands out as a highly effective and environmentally compatible insecticide derived from a natural source. Its discovery from Saccharopolyspora spinosa and its unique mode of action on insect nAChRs have made it a valuable tool in integrated pest management (IPM) programs and organic agriculture. The detailed understanding of its origin, production, and mechanism of action, as presented in this guide, provides a solid foundation for its continued responsible use and for the future discovery of novel, naturally derived pest control agents.

References

Preliminary Toxicology Report for Insecticidal Agent 5: A Technical Guide

Introduction

Insecticidal agent 5 is a novel compound identified for its potent activity against various insect pests. This technical guide provides a preliminary toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. The report focuses on its primary mechanism of action, acute toxicity, and the detailed experimental protocols used for its initial characterization. The data presented herein is foundational for further risk assessment and the development of safe and effective pest control strategies.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as an acetylcholinesterase (AChE) inhibitor.[1] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[2][3] By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to hyperstimulation of cholinergic receptors, disrupted nerve impulse transmission, paralysis, and ultimately, the death of the insect.[2][3] The primary target of this insecticide is the AChE within the insect's central nervous system.

Quantitative Toxicological Data

The acute toxicity of this compound was evaluated to determine its potency. The following table summarizes the key quantitative finding. For comparative purposes, data for other known AChE-inhibiting insecticides are also presented.

| Compound | Test Organism | Metric | Value | Reference |

| This compound | Cotton leafworm (Spodoptera littoralis) | LD50 | 27.65 ppm | |

| Carbofuran | Rat (Oral) | LD50 | 8-14 mg/kg | |

| Chlorpyrifos | Rat (Oral) | LD50 | 135-163 mg/kg | |

| Aldicarb | Rat (Oral) | LD50 | ~1 mg/kg |

Experimental Protocols

The toxicological data for this compound were obtained using standardized methodologies. Below are detailed descriptions of the key experimental protocols.

Acute Toxicity Bioassay (LD50 Determination)

The median lethal dose (LD50) for this compound was determined using a diet incorporation bioassay, a method analogous to the principles outlined in OECD guidelines for acute oral toxicity.

-

Objective: To determine the concentration of this compound that causes 50% mortality in a test population of Spodoptera littoralis larvae.

-

Test Organism: Third-instar larvae of the cotton leafworm, Spodoptera littoralis.

-

Procedure:

-

Dose Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made to create a range of treatment concentrations.

-

Diet Incorporation: Each dilution is thoroughly mixed with an artificial diet medium before it solidifies. A control group is prepared using the solvent alone.

-

Exposure: Larvae are individually placed in petri dishes containing a cube of the treated or control diet. A minimum of 20 larvae are used for each concentration level.

-

Observation: The larvae are maintained under controlled conditions (e.g., 25°C, 16:8 light:dark cycle) for a period of 48 to 72 hours.

-

Mortality Assessment: Mortality is recorded at 24-hour intervals. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 value and its 95% confidence limits.

-

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of this compound on AChE activity is quantified using a colorimetric method based on the Ellman assay.

-

Objective: To measure the in vitro inhibition of AChE by this compound.

-

Materials:

-

Source of AChE (e.g., purified from electric eel or insect head homogenate).

-

Acetylthiocholine iodide (ATChI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 7.4).

-

This compound at various concentrations.

-

-

Procedure:

-

Enzyme Preparation: A stock solution of AChE is prepared in phosphate buffer.

-

Reaction Mixture: In a 96-well microplate, the following are added in sequence:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

10 µL of the this compound solution (or solvent for control).

-

10 µL of AChE solution.

-

-

Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: 10 µL of the substrate (ATChI) is added to each well to start the reaction.

-

Measurement: The plate is immediately placed in a microplate reader, and the change in absorbance is measured at 412 nm over a period of 5 minutes. The rate of the reaction is proportional to the formation of the yellow-colored 5-thio-2-nitrobenzoate anion.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of the uninhibited control. The IC50 value (concentration causing 50% inhibition) can be determined by plotting inhibition percentage against the logarithm of the inhibitor concentration.

-

Summary

The preliminary toxicological assessment of this compound confirms its mechanism of action as a potent acetylcholinesterase inhibitor. The acute toxicity bioassay against Spodoptera littoralis established an LD50 of 27.65 ppm, indicating high efficacy. The experimental protocols detailed in this guide are based on internationally recognized standards and provide a robust framework for further toxicological evaluation. These initial findings are crucial for guiding future research, including studies on non-target organism safety, environmental fate, and the development of resistance management strategies.

References

A Technical Guide to the Spectrum of Activity of Chlorantraniliprole Against Agricultural Pests

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class.[1][2] First registered in 2008, it has become a key component in integrated pest management (IPM) programs for a wide range of agricultural and horticultural crops.[1][3] Its novel mode of action, high efficacy, and selective toxicity profile make it a valuable tool for controlling economically important pests while minimizing the impact on non-target organisms.[1] This technical guide provides an in-depth overview of the spectrum of activity, quantitative efficacy, and underlying mode of action of Chlorantraniliprole, along with detailed experimental protocols for its evaluation.

Mode of Action: Ryanodine Receptor Activation

Chlorantraniliprole's insecticidal activity stems from its unique mode of action, targeting the ryanodine receptors (RyRs) in insect muscle cells. These receptors are ligand-gated calcium channels that play a critical role in muscle contraction.

Chlorantraniliprole binds to and activates the insect RyRs, causing an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm. This sustained calcium release leads to:

-

Muscle Contraction and Paralysis: The excessive intracellular calcium disrupts normal muscle function, leading to rapid feeding cessation, lethargy, muscle paralysis, and ultimately, death of the insect.

-

Selective Toxicity: Chlorantraniliprole exhibits high selectivity for insect RyRs over their mammalian counterparts, with vertebrate RyRs being 400 to 3000 times less sensitive. This selectivity is a key factor in its favorable safety profile for mammals, birds, and fish.

The following diagram illustrates the signaling pathway of Chlorantraniliprole's mode of action.

Caption: Mode of action of Chlorantraniliprole.

Spectrum of Activity

Chlorantraniliprole is effective against a broad range of chewing and sucking insect pests across several orders. Its primary activity is through ingestion, with some contact toxicity also observed. The insecticide is particularly effective against larval stages of Lepidopteran pests.

Key Pest Orders Controlled:

-

Lepidoptera (Moths and Butterflies): This is the primary target order for Chlorantraniliprole. It demonstrates excellent control of numerous economically important species, including:

-

Armyworms (Spodoptera spp.)

-

Bollworms (Helicoverpa spp.)

-

Cutworms

-

Codling moth

-

Leafrollers

-

Diamondback moth

-

-

Coleoptera (Beetles): Effective against various beetle species, including:

-

Colorado potato beetle

-

Japanese beetle (adults)

-

White grubs

-

Rice water weevil

-

-

Diptera (Flies): Control of certain leaf-mining flies (Liriomyza spp.).

-

Hemiptera (True Bugs): While generally less effective against sucking pests as a foliar spray, soil applications can provide systemic control of aphids, lace bugs, and whiteflies.

Quantitative Efficacy Data

The efficacy of Chlorantraniliprole is quantified using metrics such as the median lethal concentration (LC50) and median lethal dose (LD50). These values represent the concentration or dose of the insecticide required to kill 50% of a test population. The following tables summarize the LC50 values of Chlorantraniliprole against various agricultural pests.

Table 1: LC50 Values of Chlorantraniliprole against Lepidopteran Pests

| Pest Species | Life Stage | Bioassay Method | LC50 | Exposure Time | Reference |

| Spodoptera litura | Moth | - | 0.56 mg/L | 24 h | |

| Spodoptera litura | 3rd Instar Larva | Leaf Dip | 0.0055% | 72 h | |

| Spodoptera littoralis | 2nd Instar Larva | Leaf Dip | 0.06 - 1.07 mg/L | - | |

| Spodoptera littoralis | 2nd Instar Larva | - | 0.23 mg/L | - | |

| Spodoptera frugiperda | Larva | - | 2.781 mg/L | 48 h | |

| Spodoptera exigua | Larva (Lab Strain) | - | 0.014 mg/L | - | |

| Spodoptera exigua | Larva (Field Strain) | - | 0.039 - 0.240 mg/L | - |

Table 2: Efficacy of Chlorantraniliprole in Field Trials against Lepidopteran Pests

| Pest Species | Crop | Application Rate (g a.i./ha) | Observation | Reference |

| Helicoverpa armigera | Cotton | 40 | 0.09 larvae/plant (3 days post 2nd spray) | |

| Spodoptera litura | Cotton | 40 | 0.27 larvae/plant (3 days post 2nd spray) |

Experimental Protocols

Standardized bioassays are crucial for determining the susceptibility of pest populations to insecticides. The leaf-dip bioassay is a commonly used method for evaluating the efficacy of insecticides against foliage-feeding insects.

Detailed Protocol for Leaf-Dip Bioassay

1. Objective: To determine the dose-response relationship and calculate the LC50 value of Chlorantraniliprole for a target insect pest.

2. Materials:

-

Technical grade or formulated Chlorantraniliprole

-

Distilled water

-

Surfactant (e.g., Triton X-100)

-

Host plant leaves (e.g., cotton, cabbage, depending on the pest)

-

Petri dishes

-

Filter paper

-

Forceps

-

Beakers and volumetric flasks

-

Pipettes

-

Test insects (e.g., 3rd instar larvae of Spodoptera litura)

-

Growth chamber or incubator

3. Procedure:

-

Preparation of Insecticide Solutions:

-

Prepare a stock solution of Chlorantraniliprole in distilled water. A small amount of surfactant may be added to ensure even leaf coverage.

-

Perform serial dilutions of the stock solution to obtain a range of at least five concentrations.

-

A control solution containing only distilled water and surfactant should also be prepared.

-

-

Leaf Treatment:

-

Excise healthy, undamaged leaves from the host plant.

-

Individually dip each leaf into a specific insecticide concentration for a standardized time (e.g., 10-20 seconds) with gentle agitation.

-

Allow the treated leaves to air-dry on a clean, non-absorbent surface.

-

-

Insect Exposure:

-

Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

-

Place one treated leaf in each Petri dish.

-

Introduce a known number of test insects (e.g., 10-20 larvae) into each Petri dish.

-

Each concentration and the control should be replicated at least three to five times.

-

-

Incubation and Data Collection:

-

Seal the Petri dishes and place them in a growth chamber or incubator under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 14:10 h light:dark photoperiod).

-

Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Mortality is typically defined as the inability of the insect to make a coordinated movement when gently prodded.

-

-

Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform probit analysis on the corrected mortality data to determine the LC50 value, 95% confidence limits, and the slope of the dose-response curve.

-

The following diagram outlines the workflow for a typical leaf-dip bioassay.

Caption: Workflow of a leaf-dip bioassay.

Conclusion

Chlorantraniliprole is a highly effective, broad-spectrum insecticide with a novel mode of action that provides excellent control of many key agricultural pests, particularly within the order Lepidoptera. Its selective toxicity towards insect ryanodine receptors contributes to a favorable environmental and toxicological profile, making it a valuable component of modern IPM strategies. The standardized bioassay protocols outlined in this guide are essential for monitoring pest susceptibility and ensuring the continued efficacy of this important insecticidal agent.

References

Initial Research Findings on Insecticidal Agent 5: A Technical Overview

This technical guide provides a comprehensive summary of the initial research findings on the novel synthetic insecticide, designated as Insecticidal Agent 5. The data presented herein covers its efficacy against key agricultural pests, its toxicological profile, and its proposed mechanism of action. This document is intended for researchers, scientists, and professionals involved in the development of next-generation crop protection agents.

Quantitative Data Summary

The initial screening of this compound involved evaluating its efficacy against several common insect pests and its acute toxicity in a model non-target organism. All data are presented as mean ± standard deviation.

Table 1: Efficacy of this compound Against Various Insect Species (Topical Application)

| Target Species | Common Name | LD50 (ng/insect) | 95% Confidence Interval |

|---|---|---|---|

| Myzus persicae | Green Peach Aphid | 12.5 ± 1.8 | (10.1, 14.9) |

| Plutella xylostella | Diamondback Moth | 8.2 ± 0.9 | (7.1, 9.3) |

| Spodoptera frugiperda | Fall Armyworm | 25.1 ± 3.2 | (21.0, 29.2) |

| Aphis gossypii | Cotton Aphid | 15.8 ± 2.1 | (13.2, 18.4) |

Table 2: Acute Contact Toxicity in a Non-Target Organism

| Species | Common Name | LD50 (µ g/bee ) | 95% Confidence Interval |

|---|

| Apis mellifera | Honey Bee | > 100 | N/A |

Proposed Mechanism of Action

Preliminary studies suggest that this compound acts as a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR) in insects. It appears to bind to a unique allosteric site on the receptor complex, distinct from the binding sites of neonicotinoids and other existing nAChR modulators. This allosteric modulation prevents the conformational change required for ion channel opening, leading to a rapid and irreversible blockade of cholinergic signaling. The resulting disruption of neurotransmission causes paralysis and subsequent death of the insect.

An In-Depth Technical Guide to the Molecular Docking of Chlorpyrifos with the α7-Nicotinic Acetylcholine Receptor

This guide provides a comprehensive overview of the molecular docking studies of the organophosphate insecticide chlorpyrifos with its target, the α7-nicotinic acetylcholine receptor (α7-nAChR). It is intended for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction

Chlorpyrifos (CPF) is a widely used organophosphate insecticide that primarily functions by inhibiting the acetylcholinesterase (AChE) enzyme, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity in insects.[1][2][3] However, emerging research has indicated that chlorpyrifos can also directly interact with other neuronal receptors, including the α7-nicotinic acetylcholine receptor (α7-nAChR).[1][2] The α7-nAChR is a ligand-gated ion channel that plays a crucial role in various neurological processes, and its interaction with xenobiotics like chlorpyrifos is of significant toxicological interest.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism and affinity of ligands, such as insecticides, to their protein targets at a molecular level. This guide will detail the quantitative data from molecular docking studies of chlorpyrifos with α7-nAChR, outline a typical experimental protocol for such studies, and visualize the relevant biological pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data from molecular docking studies of chlorpyrifos with the human α7-nAChR. The binding affinity is a key metric that indicates the strength of the interaction between the insecticide and its target receptor.

| Insecticide | Target Receptor | Binding Affinity (ΔG) in Kcal/mol | Reference |

| Chlorpyrifos | Human α7-nAChR (E fragment) | -5.63 to -6.85 |

Note: A more negative binding affinity value indicates a stronger and more favorable interaction between the ligand (chlorpyrifos) and the receptor (α7-nAChR).

Experimental Protocols

The following is a generalized, detailed methodology for conducting molecular docking studies of an insecticide like chlorpyrifos with its target receptor, based on standard practices in the field.

3.1. Software and Tools

-

Molecular Docking Software: AutoDock, a widely used suite of automated docking tools.

-

Visualization Software: PyMOL or Discovery Studio for visualizing protein-ligand interactions.

-

Protein and Ligand Preparation Tools: AutoDockTools (ADT) for preparing receptor and ligand files.

3.2. Receptor Preparation

-

Retrieval of Receptor Structure: The three-dimensional crystal structure of the target receptor, in this case, the human α7-nAChR, is obtained from a protein databank such as the RCSB Protein Data Bank (PDB).

-

Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, co-factors, and any existing ligands from the binding site.

-

Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

-

Charge Assignment: Gasteiger charges are calculated and assigned to the protein atoms.

-

Grid Box Definition: A grid box is defined around the active site of the receptor. This grid box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. The size and center of the grid box are determined based on the known binding site of the receptor.

3.3. Ligand Preparation

-

Ligand Structure Retrieval: The 3D structure of the ligand, chlorpyrifos, is obtained from a chemical database like PubChem.

-

Ligand Optimization: The ligand's geometry is optimized using a suitable force field to obtain a low-energy conformation.

-

Torsion Angle Definition: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

-

Charge Assignment: Gasteiger charges are computed for the ligand atoms.

3.4. Molecular Docking Simulation

-

Algorithm Selection: The Lamarckian Genetic Algorithm (LGA) is commonly employed in AutoDock for its efficiency and accuracy in exploring the conformational space of the ligand within the defined grid box.

-

Docking Parameter Setup: The docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations, are set. Typically, multiple independent docking runs are performed to ensure the reliability of the results.

-

Execution of Docking: The docking simulation is initiated, where the software systematically explores different conformations and orientations of the ligand within the receptor's active site and calculates the binding energy for each pose.

3.5. Analysis of Results

-

Clustering of Poses: The resulting docked conformations are clustered based on their root-mean-square deviation (RMSD) to group similar binding poses.

-

Identification of the Best Pose: The binding pose with the lowest binding energy from the most populated cluster is typically considered the most favorable and representative binding mode.

-

Visualization of Interactions: The best-docked pose is visualized using molecular graphics software to analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site.

Mandatory Visualization

4.1. Molecular Docking Workflow

A schematic overview of the key steps in a molecular docking experiment.

4.2. α7-nAChR Signaling Pathway

Downstream signaling cascades following the activation of the α7-nAChR.

Conclusion

Molecular docking studies provide valuable insights into the interaction between the insecticide chlorpyrifos and the α7-nicotinic acetylcholine receptor. The quantitative data on binding affinities, coupled with the detailed analysis of binding poses, contribute to a deeper understanding of the potential off-target effects of this widely used pesticide. The methodologies and pathways described in this guide serve as a foundational reference for researchers engaged in the study of insecticide toxicology and the development of safer and more specific pest control agents. The visualization of the experimental workflow and the affected signaling pathway offers a clear and concise summary of the complex processes involved.

References

- 1. Molecular docking analysis of chlorpyrifos at the human α7-nAChR and its potential relationship with neurocytoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular docking analysis of chlorpyrifos at the human α7-nAChR and its potential relationship with neurocytoxicity in SH-SY5Y cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

A Comprehensive Analysis of the Structure-Activity Relationship of Imidacloprid Analogs, a Class of Neonicotinoid Insecticides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of imidacloprid analogs, a prominent class of neonicotinoid insecticides. Imidacloprid and its derivatives are widely used for the control of a broad spectrum of sucking and biting insects in crop protection and animal health.[1] Their mode of action involves targeting the nicotinic acetylcholine receptors (nAChRs) in insects, leading to acute toxicity.[2][3] This document summarizes key quantitative data, details experimental protocols for assessing insecticidal activity, and presents critical SAR insights through structured tables and visualizations.

Core Structure and Mechanism of Action

Imidacloprid is characterized by a chloropyridinylmethyl group linked to an N-nitro-imidazolidin-2-ylideneamine moiety.[4] Neonicotinoids, including imidacloprid, act as agonists at the insect nAChRs.[3] These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system. The binding of imidacloprid to nAChRs leads to an overstimulation of the nerve cells, resulting in paralysis and death of the insect. The selective toxicity of neonicotinoids towards insects compared to vertebrates is attributed to differences in the receptor subtypes and their binding affinities.

A critical aspect of the SAR of neonicotinoids is the electrostatic interaction between the electron-withdrawing nitro or cyano group of the insecticide and specific amino acid residues within the nAChR. The 3-pyridylmethylamino moiety is considered an essential component for the binding of these compounds to the receptor.

Quantitative Structure-Activity Relationship Data

The insecticidal activity of imidacloprid analogs is highly dependent on their chemical structure. Modifications to different parts of the molecule can significantly impact their affinity for the nAChR and, consequently, their biological potency. The following tables summarize the quantitative SAR data for various imidacloprid analogs against different insect species.

Table 1: Insecticidal Activity of Imidacloprid Analogs Against the Housefly (Musca domestica)

| Compound | Modification | Receptor Affinity (Ki, nM) | Insecticidal Activity (ED50, nmol/fly) |

| Imidacloprid (IMI) | - | 1.2 | 0.025 |

| Nitromethylene analog (CH-IMI) | N-nitro group replaced by a nitromethylene group | 0.8 | 0.018 |

| 4S,5R-diMe analog | 4,5-dimethylated imidazolidine ring | 0.39 | 0.012 |

| 4R,5S-diMe analog | 4,5-dimethylated imidazolidine ring | 0.95 | 0.020 |

| 4R,5R-diMe analog | 4,5-dimethylated imidazolidine ring | 1.5 | 0.035 |

| 4S,5S-diMe analog | 4,5-dimethylated imidazolidine ring | 3.2 | 0.060 |

Data sourced from a study on nitromethylene analogues of imidacloprid. The study found that the 4S,5R-diMe analogue exhibited the highest receptor affinity and insecticidal activity against Musca domestica.

Table 2: Toxicity of Neonicotinoids to Honey Bees (Apis mellifera)

| Compound | Application | LD50 (ng/bee) |

| Imidacloprid | Oral | 3.7 - 40.9 |

| Imidacloprid | Contact | 18 - 81 |

| Clothianidin | Oral | 2.8 - 4.0 |

| Thiamethoxam | Oral | 5.0 |

| Acetamiprid | Oral | 8.1 - 14.5 |

| Thiacloprid | Oral | 17.3 |

Lethal Dose 50 (LD50) values represent the dose required to kill 50% of the tested population. Data compiled from various laboratory toxicity tests. It is important to note that toxicity can vary significantly based on the specific experimental conditions.

Experimental Protocols

The assessment of insecticidal activity and receptor binding affinity are crucial for SAR studies. Below are detailed methodologies for key experiments.

3.1. Insecticidal Activity Bioassay (Topical Application)

This method is used to determine the dose of an insecticide that is lethal to a target insect.

-

Insect Rearing: The target insect species (e.g., houseflies, aphids) are reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure uniformity.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, typically acetone, to prepare a series of dilutions of known concentrations.

-

Application: A precise volume (e.g., 1 µL) of each dilution is applied topically to the dorsal thorax of individual insects using a micro-applicator. A control group is treated with the solvent alone.

-

Observation: The treated insects are placed in clean containers with access to food and water. Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.

-

Data Analysis: The dose-mortality data is analyzed using probit analysis to calculate the LD50 value.

3.2. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay measures the affinity of a compound for the nAChR.

-

Membrane Preparation: Heads from the target insect (e.g., houseflies) are homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the nAChRs.

-

Radioligand Binding: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the nAChR, such as [³H]imidacloprid or a nitromethyleneimidazole (NMI) analog.

-

Competition Assay: The incubation is performed in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound radioligand) is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, which represents the affinity of the compound for the receptor.

Key Structure-Activity Relationship Insights

The extensive research on imidacloprid analogs has revealed several key SAR principles:

-

The Imidazolidine Ring: Modifications to the imidazolidine ring can significantly impact insecticidal activity. For instance, the stereospecific methylation of the 4 and 5 positions of the imidazolidine ring in a nitromethylene analogue of imidacloprid demonstrated that the (4S, 5R) configuration resulted in the highest affinity for the housefly nAChR and the greatest insecticidal potency. This suggests that the conformation of this ring is critical for optimal interaction with the receptor.

-

The N-nitro and Nitromethylene Groups: The electron-withdrawing nature of the N-nitro or nitromethylene group is crucial for the agonistic activity of these compounds at the nAChR. The partially positive charge on the nitrogen atom in the imidazolidine ring, induced by the electron-withdrawing group, is thought to be important for the interaction with the receptor.

-

The Chloropyridinylmethyl Moiety: The 6-chloro-3-pyridylmethyl group is a common feature in many potent neonicotinoids and is considered essential for high insecticidal activity. Variations in the substituents on the pyridine ring can influence the compound's electronic properties and its ability to bind to the nAChR.

-

Pharmacophore Classification: Neonicotinoids can be classified based on their pharmacophore, such as N-nitroguanidines (e.g., imidacloprid, clothianidin), nitromethylenes (e.g., nitenpyram), and N-cyanoamidines (e.g., acetamiprid). While all target the nAChR, subtle differences in their structure can lead to variations in their insecticidal spectrum and potency.

Conclusion

The structure-activity relationship of imidacloprid analogs is a well-studied area that continues to provide valuable insights for the design of new and improved insecticides. The key to their potent insecticidal activity lies in the specific interactions between the molecule and the insect nicotinic acetylcholine receptor. By understanding the critical structural features required for high affinity binding and agonistic activity, researchers can rationally design novel compounds with enhanced efficacy, selectivity, and improved environmental profiles. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the research and development of next-generation insect control agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs [jstage.jst.go.jp]

An In-depth Technical Guide to the Known Metabolites of Insecticidal Agent 5 in Insects

Disclaimer: "Insecticidal agent 5" is a fictional compound. To provide a technically accurate and detailed guide that adheres to the requested format, this document will use the well-characterized neonicotinoid insecticide, Imidacloprid , as a representative model. The principles, experimental methodologies, and data presentation formats are directly applicable to the study of any novel insecticidal agent.

Introduction

Imidacloprid is a systemic chloronicotinyl neonicotinoid insecticide widely used for the control of sucking insects.[1][2] Its mode of action involves interference with the transmission of nerve impulses in insects by binding to nicotinic acetylcholine receptors (nAChRs).[1][3] The efficacy and selectivity of Imidacloprid are significantly influenced by its metabolic fate within the target insect species. The biotransformation of Imidacloprid is primarily mediated by two major enzymatic pathways: oxidation and nitroreduction. These metabolic processes can lead to either detoxification, producing less active compounds, or in some cases, bioactivation, resulting in metabolites with equal or greater insecticidal potency.[4] Understanding these metabolic pathways is crucial for assessing the insecticide's overall impact, predicting potential resistance mechanisms, and guiding the development of novel, more effective pest control agents.

Known Metabolites of Imidacloprid in Insects

The metabolism of Imidacloprid in insects predominantly yields a range of phase I metabolites. The primary metabolic routes involve hydroxylation of the imidazolidine ring, desaturation to form an olefinic product, and reduction of the nitro group.

The key identified metabolites are:

-

5-Hydroxy-Imidacloprid (IMI-1): A product of oxidative metabolism, where a hydroxyl group is introduced at the 5-position of the imidazolidine ring.

-

Olefin-Imidacloprid (IMI-ole): This metabolite is formed through the desaturation of the imidazolidine ring. Studies have shown that the olefin derivative can be more toxic to certain insect species, such as whiteflies and aphids, than the parent Imidacloprid. In the housefly, Musca domestica, the olefin derivative was the major metabolite found in both the insect body and its excreta.

-

Nitroso-Imidacloprid: A product of the nitroreduction pathway.

-

Guanidine-Imidacloprid: Further reduction of the nitro group leads to the formation of the guanidine metabolite. This metabolite is considered a detoxification product as it lacks insecticidal properties.

-

Urea-Imidacloprid (IMI-urea): The terminal product of the nitroreduction pathway, also considered a detoxification product.

-

6-Chloronicotinic Acid (6-CNA): A breakdown product resulting from the cleavage of the molecule.

Quantitative Data on Imidacloprid Metabolism

The following tables summarize quantitative data on the formation and presence of Imidacloprid metabolites from various studies.

Table 1: Distribution of ¹⁴C-Imidacloprid and its Olefin Metabolite in Houseflies (Musca domestica) 24 hours post-injection.

| Analyte | Percentage of Initial Radioactivity |

| Remaining ¹⁴C in insect body | ~20% |

| Major component in body and excreta | Olefin derivative |

Table 2: In Vitro Formation of 5-Hydroxy-Imidacloprid (IMI-1) in Rainbow Trout Liver Slices.

| Exposure Time (hours) | IMI-1 Concentration in Media (µM) |

| 96 | 6.908 ± 0.536 |

| 120 | 10.821 ± 0.185 |

Note: Data from non-insect species are included to illustrate the type of quantitative analysis performed in metabolism studies.

Table 3: Kinetic Parameters for 5-Hydroxy-Imidacloprid Formation in Liver Microsomes.

| Species | Kₘ (µM) | Vₘₐₓ (pmoles/min/mg) |

| Rainbow Trout | 79.2 | 0.75 |

| Rat | 158.7 | 38.4 |

Note: These values provide a comparative basis for enzyme kinetics in metabolic studies.

Experimental Protocols

Detailed methodologies are essential for the accurate identification and quantification of insecticide metabolites. Below are representative protocols derived from published studies.

Protocol for Metabolite Analysis using LC-MS/MS

This protocol is a composite based on methods described for the analysis of Imidacloprid and its metabolites in various biological and environmental matrices.

1. Sample Preparation and Extraction:

- Homogenize insect tissue samples (e.g., whole body, gut, fat body) in a methanol/water solution (specific ratio may vary).

- Centrifuge the homogenate to pellet solid debris.

- Collect the supernatant for further cleanup.

2. Liquid-Liquid Partition Cleanup:

- Apply the supernatant to a column packed with diatomaceous earth.

- Elute the analytes with an appropriate organic solvent to separate them from polar interferences.

3. Solid-Phase Extraction (SPE) Cleanup:

- Pass the eluate from the previous step through a silica gel SPE cartridge.

- Wash the cartridge with a non-polar solvent to remove remaining lipids.

- Elute the target analytes (Imidacloprid and its metabolites) with a more polar solvent.

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

4. LC-MS/MS Analysis:

- Chromatographic Separation:

- Column: Reversed-phase C18 column.

- Mobile Phase: A gradient of acetonitrile with 0.1% formic acid and water with 0.1% formic acid.

- Flow Rate: 0.7 mL/min.

- Injection Volume: 5-20 µL.

- Mass Spectrometry Detection:

- Ionization Source: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent compound and its metabolites based on their unique precursor-to-product ion transitions.

5. Quantification:

- Generate a calibration curve using analytical standards of Imidacloprid and each metabolite.

- Use an internal standard (e.g., Imidacloprid-d4) to correct for matrix effects and variations in extraction efficiency.

- Quantify the analytes in the samples by comparing their peak areas to the calibration curve. The limits of quantification are typically in the range of 0.005 to 0.01 mg/kg.

Visualizations: Pathways and Workflows

Metabolic Pathways of Imidacloprid

The following diagram illustrates the primary metabolic pathways of Imidacloprid in insects, leading to the formation of key metabolites.

References

Methodological & Application

Application Notes and Protocols for Topical Bioassay Using Insecticidal Agent 5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a topical bioassay to determine the efficacy of Insecticidal Agent 5. This method is crucial for establishing dose-response relationships, calculating lethal dose (LD50) values, and assessing potential insecticide resistance.

Introduction

Topical bioassays are a standard method in toxicology for precisely evaluating the potency of an insecticide by direct application to the target organism.[1][2][3] This technique minimizes variability in insecticide exposure that can occur with other methods, such as residual assays, by ensuring a consistent and known dose is applied to each individual insect.[4][5] The protocol outlined below is designed to be adaptable for various insect species and can be used for screening new compounds, monitoring resistance, and generating reliable data for regulatory submissions.

This compound belongs to the spinosyn class of insecticides (IRAC Group 5). Its primary mode of action is the disruption of nicotinic acetylcholine receptors (nAChRs) in the insect's nervous system. This leads to hyperexcitation, paralysis, and ultimately, insect death. Understanding this mode of action is critical for interpreting bioassay results and for resistance management strategies.

Data Presentation

Quantitative data from topical bioassays should be recorded meticulously to ensure accuracy and reproducibility. The primary endpoint is typically mortality, assessed at a specific time point (e.g., 24 or 48 hours) after application. The results are then used to calculate the LD50, the dose of the insecticide that is lethal to 50% of the test population.

Table 1: Dose-Response Data for this compound

| Concentration (ng/insect) | Number of Insects Tested | Number of Dead Insects | Percent Mortality (%) | Corrected Mortality (%)* |

| 0 (Control) | 100 | 2 | 2.0 | 0.0 |

| 0.1 | 100 | 12 | 12.0 | 10.2 |

| 0.5 | 100 | 45 | 45.0 | 43.9 |

| 1.0 | 100 | 78 | 78.0 | 77.6 |

| 2.5 | 100 | 95 | 95.0 | 94.9 |

| 5.0 | 100 | 99 | 99.0 | 99.0 |

*Corrected mortality is calculated using Abbott's formula if control mortality is between 5% and 20%.

Table 2: Lethal Dose (LD) Values for this compound

| Parameter | Value (ng/insect) | 95% Confidence Interval |

| LD50 | 0.65 | 0.55 - 0.78 |

| LD90 | 2.10 | 1.85 - 2.45 |

These tables provide a clear and concise summary of the bioassay results, allowing for easy comparison of different insecticide concentrations and the determination of key toxicological parameters.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting the topical bioassay.

1. Preparation of this compound Solutions

-

Solvent Selection: A volatile and relatively non-toxic solvent should be used to dissolve this compound. Acetone is a commonly used and recommended solvent.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of technical grade this compound using an analytical balance.

-

Dissolve the weighed insecticide in the chosen solvent to prepare a high-concentration stock solution (e.g., 1000 µg/mL).

-

Vortex the stock solution for at least 30 seconds to ensure it is completely dissolved.

-

-

Serial Dilutions:

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations for the bioassay. It is recommended to use at least five concentrations that result in mortality between 10% and 90% to generate a reliable dose-response curve.

-

A control solution containing only the solvent should also be prepared.

-

2. Insect Rearing and Handling

-

Insect Rearing: Test insects should be reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure uniformity.

-

Anesthetization: Anesthetize the insects to facilitate handling and application. Carbon dioxide is a commonly used and effective anesthetic.

-

Selection of Insects: Use adult insects of a specific age and weight range to minimize variability in susceptibility.

3. Topical Application

-

Microapplicator: A calibrated microapplicator is used to deliver a precise volume of the insecticide solution to each insect.

-

Application Site: Apply a small, measured droplet (e.g., 0.1 to 0.5 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.

-

Procedure:

-

Place anesthetized insects on a cold surface (e.g., a petri dish on ice) to keep them immobilized.

-

Individually treat each insect with the appropriate concentration of this compound or the solvent control.

-

After application, transfer the treated insects to clean holding containers with access to food and water.

-

4. Post-Application and Data Collection

-

Incubation: Maintain the treated insects under the same controlled conditions as rearing.

-

Mortality Assessment: Record the number of dead or moribund insects at a predetermined time point, typically 24 or 48 hours post-application.

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration.

-

If mortality in the control group is observed, correct the data using Abbott's formula.

-

Use probit analysis to determine the LD50 and other lethal dose values, along with their 95% confidence intervals.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the topical bioassay of this compound.

Signaling Pathway Diagram for this compound (IRAC Group 5)

Caption: Mode of action of this compound on the insect nervous system.

References

Application Note: Solubilization of Insecticidal Agent 5 for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the solubilization of "Insecticidal Agent 5," a representative hydrophobic insecticidal compound, for use in aqueous in vitro bioassays. Due to the low aqueous solubility characteristic of many active insecticidal agents, such as synthetic pyrethroids, achieving a stable and biologically active solution is critical for obtaining accurate and reproducible experimental data.[1][2][3] This note outlines procedures for solvent selection, optimization of solvent concentration to mitigate cytotoxicity, and the preparation of stock and working solutions.

Introduction

"this compound" is a novel, hypothetical synthetic pyrethroid-like compound characterized by high lipophilicity and consequently, very low solubility in water.[1][2] Proper solubilization is a crucial first step in any in vitro study to ensure the compound is in a monomeric and bioavailable state for interaction with its biological target. The most common strategy for such hydrophobic compounds involves using a water-miscible organic solvent to prepare a concentrated primary stock solution, which is then serially diluted into the aqueous assay medium.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of nonpolar and poorly soluble polar molecules. However, its concentration in the final assay must be carefully controlled, as DMSO can exhibit cytotoxic effects on cell lines, typically above a concentration of 1%. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant effects on viability. This protocol focuses on using DMSO as the primary solvent and details the necessary steps to develop a robust solubilization and dilution strategy.

Data Presentation: Physicochemical & Solubility Properties

Prior to developing a solubilization protocol, the fundamental properties of this compound were determined. The data presented below is for a representative hydrophobic insecticide.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 415.3 g/mol |

| LogP (o/w) | 6.2 |

| Aqueous Solubility | < 0.01 mg/L |

| Purity | >99% (Technical Grade) |

Table 2: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility at 25°C (mg/mL) | Molar Concentration (mM) |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | >200 | >480 |

| Acetone | 150 | 361 |

| Ethanol | 50 | 120 |

| Methanol | 35 | 84 |

| Water | <0.001 | Insoluble |

Table 3: Effect of DMSO on the Viability of Spodoptera frugiperda (Sf9) Insect Cells

| Final DMSO Conc. (%) | Cell Viability (%) after 48h | Standard Deviation |

|---|---|---|

| 0 (Control) | 100 | 3.1 |

| 0.1 | 99.1 | 2.8 |

| 0.25 | 98.5 | 3.5 |

| 0.5 | 96.2 | 4.1 |

| 1.0 | 85.4 | 5.2 |

| 2.0 | 60.1 | 6.8 |

| 5.0 | 15.7 | 4.9 |

Data based on a standard MTT assay. Results indicate that a final DMSO concentration of ≤0.5% is recommended to minimize solvent-induced cytotoxicity in this cell line.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution of this compound in 100% DMSO.

Materials:

-

This compound (solid, technical grade)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Analytical balance

-

Amber glass vial with a PTFE-lined cap

-

Spatula

-

Micropipettes

Procedure:

-

Calculate the required mass: To prepare 2 mL of a 100 mM stock solution, calculate the mass of this compound needed.

-

Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Calculation: 0.1 mol/L x 0.002 L x 415.3 g/mol = 0.0831 g (or 83.1 mg)

-

-

Weigh the compound: Using an analytical balance, carefully weigh 83.1 mg of this compound and transfer it into a clean, dry amber glass vial.

-

Add Solvent: Add 1.5 mL of anhydrous DMSO to the vial.

-

Solubilize: Cap the vial securely and vortex at room temperature for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

-

Adjust Final Volume: Once fully dissolved, add DMSO to bring the final volume to 2.0 mL.

-

Storage: Store the 100 mM primary stock solution at -20°C, protected from light and moisture. This stock is stable for approximately 6 months.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution method to prepare working solutions for treating cells in a 96-well plate format, ensuring the final DMSO concentration remains at a non-toxic level (e.g., 0.1%).

Materials:

-

100 mM Primary Stock Solution of this compound in DMSO

-

Sterile cell culture medium appropriate for the assay

-

Sterile microcentrifuge tubes or a 96-well dilution plate

-

Micropipettes

Procedure:

-

Determine Final Assay Concentrations: For this example, the desired final concentrations in the cell culture wells are 100 µM, 50 µM, 10 µM, 5 µM, and 1 µM. The final volume in each well is 200 µL, and the final DMSO concentration should not exceed 0.1%.

-

Calculate Intermediate Stock Concentration: To achieve a final DMSO concentration of 0.1%, the working solutions added to the wells must be 1000x the final concentration (since 0.2 µL of stock in 200 µL total volume is a 1:1000 dilution).

-

Highest required final concentration: 100 µM

-

Required intermediate stock concentration: 100 µM x 1000 = 100,000 µM or 100 mM. In this case, the primary stock can be used directly.

-

-

Prepare a Dilution Series:

-

Step A (Highest Concentration): The 100 mM primary stock will serve as the top concentration for dilution.

-

Step B (Serial Dilutions in DMSO): Prepare a serial dilution series from the 100 mM stock in 100% DMSO to create intermediate stocks. For example, to get a 50 mM stock, mix equal volumes of the 100 mM stock and DMSO.

-

Step C (Dilution into Medium): Alternatively, and often preferred to avoid precipitation, create high-concentration working stocks in the culture medium. For example, prepare a 2X working solution for each final concentration.

-

-

Example Dosing for a 96-well plate (Final Volume 200 µL):

-

Vehicle Control: Add 100 µL of medium + 100 µL of medium containing 0.2% DMSO. Final DMSO: 0.1%.

-

Treatment Wells: Add 100 µL of cell suspension to each well. Then, add 100 µL of the 2X working solution (e.g., for a final concentration of 10 µM, add 100 µL of a 20 µM working solution).

-

-

Important Considerations:

-

Always prepare fresh dilutions of the stock solution immediately before use.

-

When diluting the DMSO stock into the aqueous medium, add the DMSO stock to the medium slowly while vortexing to prevent precipitation of the compound.

-

Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as the treated samples, to account for any solvent effects.

-

Visualizations

Experimental Workflow

Caption: Workflow for solubilizing and testing this compound.

Hypothetical Signaling Pathway

Caption: Mode of action for a pyrethroid-like insecticide.

References

Application Note: LC-MS/MS Method for the Ultrasensitive Quantification of Insecticidal Agent 5 in Insect Hemolymph

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insecticidal Agent 5, a neonicotinoid-class systemic insecticide, is widely used in agriculture for crop protection. Its mode of action involves targeting the nicotinic acetylcholine receptors in the insect central nervous system.[1] Understanding the pharmacokinetic and pharmacodynamic properties of this agent in target and non-target insects is crucial for developing more effective and environmentally safer insecticides. Hemolymph, the circulatory fluid of insects, is the primary matrix for assessing the systemic exposure to xenobiotics. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in insect hemolymph. The method employs a simple protein precipitation step for sample preparation and utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) for detection.

Experimental Protocols

1. Hemolymph Sample Collection and Preparation

-

Collection: Anesthetize the insect larva or adult by chilling on ice for 15-20 minutes.[2] Carefully puncture the insect's cuticle with a sterile micro-capillary needle. Gently squeeze the insect to exude a droplet of hemolymph.[2] Collect the hemolymph (typically 5-20 µL) into a pre-weighed, siliconized microcentrifuge tube containing an equal volume of anticoagulant buffer (98 mM NaOH, 186 mM NaCl, 1.7 mM EDTA, 41 mM citric acid, pH 4.5) to prevent melanization and coagulation.[2] Keep samples on ice.

-

Protein Precipitation: To a 10 µL aliquot of the hemolymph/anticoagulant mixture, add 10 µL of the Internal Standard (ISTD) working solution (Imidacloprid-d4, 100 ng/mL). Add 80 µL of ice-cold acetonitrile to precipitate proteins.

-

Extraction: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Sample Dilution: Transfer the supernatant to a new tube and dilute 1:1 with HPLC-grade water containing 0.1% formic acid to ensure compatibility with the mobile phase.[3]

-

Final Sample: Transfer the final diluted sample to an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-7 min: 10% to 95% B

-

7-8 min: 95% B

-

8.1-10 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Spray Voltage: 4000 V

-

Capillary Temperature: 270°C

-

Collision Gas: Argon

-

-

MRM Transitions: The instrument monitors specific precursor-to-product ion transitions for the analyte and the internal standard.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 256.1 | 209.2 | 175.2 | 18 |

| This compound-d4 (ISTD) | 260.1 | 213.0 | 179.1 | 16 |

Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision. The quantitative performance is summarized in the table below.

| Parameter | Performance Metric |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (Recovery %) | 86% - 114% |

| Precision (RSD %) | < 12% |

Mandatory Visualization

The overall experimental workflow for the detection of this compound in hemolymph is depicted below.

Caption: Workflow for LC-MS/MS analysis of this compound.

This application note presents a validated LC-MS/MS method for the rapid and sensitive quantification of this compound in insect hemolymph. The simple sample preparation protocol and the high selectivity of the MRM-based detection make this method suitable for high-throughput pharmacokinetic studies in entomology and for assessing insecticide exposure in various insect species. The method achieves a low limit of quantification, demonstrating its utility for detecting environmentally relevant concentrations.

References

Application Notes and Protocols for Insecticidal Agent 5 Field Application

Introduction

Insecticidal Agent 5 is a novel, potent synthetic pyrethroid developed for the broad-spectrum control of agricultural pests. Its efficacy in the field is critically dependent on the proper selection of a solvent for its application. The choice of solvent directly impacts the stability, solubility, and bioavailability of the active ingredient, thereby influencing its insecticidal activity and potential for phytotoxicity. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to selecting an appropriate solvent system for the field application of this compound.

Solvent Selection Criteria

The selection of a suitable solvent for this compound should be based on a multi-faceted evaluation of its physicochemical properties and its compatibility with the active ingredient, the target crop, and the environment. Key criteria include:

-

Solubilizing Power: The solvent must be capable of dissolving this compound to the desired concentration without precipitation or crystallization over a range of temperatures.

-

Stability: The solvent should not promote the degradation of this compound through chemical reactions such as hydrolysis or photolysis.

-

Phytotoxicity: The solvent must be non-toxic to the target crops at the intended application rates.

-

Environmental Fate: The chosen solvent should have a favorable environmental profile, with low toxicity to non-target organisms and a short persistence in the environment.

-

Volatility: The solvent's volatility should be optimized to ensure adequate coverage of the target foliage while minimizing evaporative losses and off-target drift.

-

Cost and Availability: The solvent should be readily available and economically viable for large-scale field applications.

Recommended Solvents and Properties

A variety of solvents have been evaluated for their suitability with synthetic pyrethroids like this compound. The following table summarizes the properties of recommended solvents.

| Solvent | Solubilizing Power for Pyrethroids (g/L at 20°C) | Vapor Pressure (kPa at 20°C) | Acute Oral LD50 (rat, mg/kg) | Environmental Notes |

| Aromatic Hydrocarbons (e.g., Xylene, Toluene) | High (>200) | 0.87 (Xylene) | 4300 (Xylene) | Potential for phytotoxicity and groundwater contamination. Use with caution. |

| Aliphatic Hydrocarbons (e.g., Kerosene, Mineral Oil) | Moderate (50-150) | <0.1 | >5000 | Lower phytotoxicity than aromatics, but can cause leaf burn at high concentrations. |